![molecular formula C9H20IN B1625254 1-Butyl-1-methylpyrrolidinium iodide CAS No. 56511-17-2](/img/structure/B1625254.png)
1-Butyl-1-methylpyrrolidinium iodide
Overview
Description
1-Butyl-1-methylpyrrolidinium iodide is a hydrophobic ionic liquid used for electrochemical applications . It is a heterocyclic organic compound with the molecular formula C9H20IN . The compound appears as a powder or crystals .
Molecular Structure Analysis
The molecular weight of 1-Butyl-1-methylpyrrolidinium iodide is 269.17 . The compound’s structure consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen . The InChI key is BEZANEDYKZXSCF-UHFFFAOYSA-M .
Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium iodide is a powder that is not applicable for flash point . It has a melting point of -18 °C . The compound is hydrophobic and is used for electrochemical applications .
Scientific Research Applications
Interactions with Water
1-Butyl-1-methylpyrrolidinium iodide has been studied for its interactions with water . The diffusivity of water in ionic liquids with 1-butyl-1-methylpyrrolidinium as the cation has been investigated using the pulsed-gradient spin-echo NMR method . These results are of interest to researchers in diverse areas ranging from separations, solubilizing biomass, and energy technologies .
Hydrogen Fuel Cells
This compound shows promise in the field of hydrogen fuel cells, where the end product of the electrochemical reaction is water . Understanding how water interacts with the ionic species is crucial for the application of ionic liquids in energy sciences .
Lithium Batteries
Even trace amounts of water for applications such as lithium batteries can have deleterious effects on performance . Therefore, understanding the interactions of 1-butyl-1-methylpyrrolidinium iodide with water is important .
Photo-catalytic Water Splitting
Increased efficiency and decreased overpotentials in photo-catalytic water splitting may become possible with the use of ionic liquids like 1-butyl-1-methylpyrrolidinium iodide .
Aqueous Biphasic Systems
Aqueous biphasic systems are increasingly used for complex separations tasks . One of the more important applications of aqueous-IL separations is to use ionic liquids for solubilizing biomass or effecting enzymatic catalysis transformations .
Corrosion Inhibitor
1-Butyl-1-methylpyrrolidinium chloride, a similar compound to 1-butyl-1-methylpyrrolidinium iodide, is used as an effective corrosion inhibitor .
Solvent in Chemical Reactions
It is used as a solvent in various chemical reactions, catalysis, and separations due to its ability to dissolve a wide range of organic and inorganic compounds .
Electrochemical Applications
1-Butyl-1-methylpyrrolidinium dicyanamide, another similar compound, shows a wide potential range, making it a promising candidate in electrochemical applications .
Future Directions
Research on ionic liquids like 1-Butyl-1-methylpyrrolidinium iodide is ongoing, with potential applications in areas such as energy sciences and biomolecular studies . For example, hydrogen fuel cells with ionic liquids show great promise, where the end product of the electrochemical reaction is water . Ionic liquids are also being explored for their potential in solubilizing biomass or effecting enzymatic catalysis transformations .
properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZANEDYKZXSCF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047938 | |
Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium iodide | |
CAS RN |
56511-17-2 | |
Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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